molecular formula C5H8N4O2 B13132065 Ethyl 3-amino-1h-1,2,4-triazole-1-carboxylate CAS No. 41995-94-2

Ethyl 3-amino-1h-1,2,4-triazole-1-carboxylate

Cat. No.: B13132065
CAS No.: 41995-94-2
M. Wt: 156.14 g/mol
InChI Key: XCSLMWANDFCIRJ-UHFFFAOYSA-N
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Description

Ethyl 3-amino-1h-1,2,4-triazole-1-carboxylate is a heterocyclic compound that contains a triazole ring. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, agriculture, and materials science. The triazole ring is known for its stability and ability to participate in a variety of chemical reactions, making it a versatile building block in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-amino-1h-1,2,4-triazole-1-carboxylate can be synthesized through several methods. One common route involves the reaction of ethyl chloroformate with 3-amino-1h-1,2,4-triazole in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. Another method involves the esterification of 3-amino-1h-1,2,4-triazole-1-carboxylic acid with ethanol in the presence of a dehydrating agent such as sulfuric acid .

Industrial Production Methods

Industrial production of this compound often involves large-scale batch reactions using the aforementioned synthetic routes. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, solvent, and reagent concentrations. Purification is typically achieved through recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-amino-1h-1,2,4-triazole-1-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of ethyl 3-amino-1h-1,2,4-triazole-1-carboxylate involves its interaction with specific molecular targets. For example, in medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. The triazole ring can form hydrogen bonds and other interactions with biological molecules, leading to its biological effects . In agricultural applications, it may inhibit enzymes involved in plant growth and development .

Comparison with Similar Compounds

Ethyl 3-amino-1h-1,2,4-triazole-1-carboxylate can be compared with other triazole derivatives such as:

This compound is unique due to its combination of the triazole ring, amino group, and ethyl ester group, which provides a balance of reactivity and stability, making it a valuable compound in various fields of research and industry.

Properties

CAS No.

41995-94-2

Molecular Formula

C5H8N4O2

Molecular Weight

156.14 g/mol

IUPAC Name

ethyl 3-amino-1,2,4-triazole-1-carboxylate

InChI

InChI=1S/C5H8N4O2/c1-2-11-5(10)9-3-7-4(6)8-9/h3H,2H2,1H3,(H2,6,8)

InChI Key

XCSLMWANDFCIRJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1C=NC(=N1)N

Origin of Product

United States

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